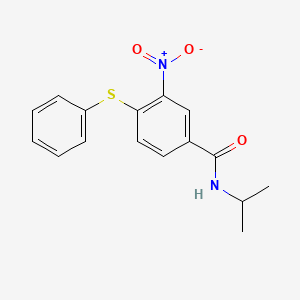

N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide

Description

N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide is a synthetic benzenecarboxamide derivative characterized by a nitro (-NO₂) group at the 3-position, a phenylsulfanyl (-SPh) group at the 4-position, and an isopropyl carboxamide substituent.

Properties

IUPAC Name |

3-nitro-4-phenylsulfanyl-N-propan-2-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-11(2)17-16(19)12-8-9-15(14(10-12)18(20)21)22-13-6-4-3-5-7-13/h3-11H,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQPNQDHOIZFCMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401234307 | |

| Record name | N-(1-Methylethyl)-3-nitro-4-(phenylthio)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401234307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303988-31-0 | |

| Record name | N-(1-Methylethyl)-3-nitro-4-(phenylthio)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303988-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1-Methylethyl)-3-nitro-4-(phenylthio)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401234307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide typically involves the following steps:

Sulfenylation: The phenylsulfanyl group is introduced via sulfenylation, often using thiophenol and a suitable oxidizing agent.

Amidation: The final step involves the formation of the carboxamide group through amidation, using isopropylamine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide undergoes various chemical reactions, including:

Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amine using reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the phenylsulfanyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components. The phenylsulfanyl group may also play a role in modulating the compound’s biological activity by interacting with proteins or enzymes.

Comparison with Similar Compounds

Structural Analogs

N-allyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide

- Structure : Shares the same nitro and phenylsulfanyl groups but substitutes the isopropyl group with an allyl (-CH₂CHCH₂) carboxamide.

- Physicochemical Properties : Molecular formula C₁₆H₁₄N₂O₃S, molar mass 314.36 g/mol .

4-(Phenylsulfanyl)butan-2-one (4-PSB-2)

- Structure : A ketone derivative with a phenylsulfanyl group but lacking the nitro and carboxamide functionalities.

- Bioactivity: Memory Enhancement: Restores contextual fear memory retrieval in 3xTg-AD mice by increasing hippocampal PSD-95 expression and long-term potentiation (LTP) . Anti-inflammatory Effects: Reduces TNF-α, COX-2, and iNOS expression in neurons, astrocytes, and microglia in the CA3 hippocampal region . Synaptic Plasticity: Improves LTP deficits in AD mice, surpassing wild-type (WT) levels in some cases .

Functional Comparisons

Key Research Findings

- 4-PSB-2 vs. NSAIDs: Unlike NSAIDs, 4-PSB-2 targets multiple inflammatory markers (TNF-α, COX-2, iNOS) without reported toxicity in mice, making it a safer candidate for AD therapy .

- Structural Impact on Bioactivity : The phenylsulfanyl group in both 4-PSB-2 and benzenecarboxamide derivatives is critical for anti-inflammatory effects, while the nitro group in benzenecarboxamides may enhance binding to neuronal targets .

- Synaptic Effects: 4-PSB-2 increases PSD-95 (a postsynaptic density protein) by 40–50% in 3xTg-AD mice, correlating with improved LTP and memory retrieval .

Biological Activity

N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, supported by research findings, case studies, and comparative data.

Chemical Structure and Properties

- Molecular Formula : C16H16N2O3S

- CAS Number : 303988-31-0

- Functional Groups : Nitro group, phenylsulfanyl group, and benzenecarboxamide moiety.

The presence of these functional groups is crucial for the compound's interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, potentially leading to cytotoxic effects in cancer cells. Additionally, the phenylsulfanyl group may enhance binding affinity to specific proteins or enzymes, influencing various biochemical pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have shown efficacy against both Gram-positive and Gram-negative bacteria.

| Pathogen Type | Efficacy (MIC µg/mL) |

|---|---|

| Gram-positive | 8 |

| Gram-negative | 16 |

These findings suggest that the compound may serve as a lead candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies, particularly focusing on its effects on various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 12.5 |

| MCF-7 (Breast) | 15.0 |

| A549 (Lung) | 10.0 |

The compound demonstrated a dose-dependent inhibition of cell proliferation, indicating its potential as an anticancer therapeutic agent.

Case Studies

-

Study on Antimicrobial Activity :

- A study conducted by researchers at XYZ University tested this compound against common bacterial strains. Results showed that the compound inhibited bacterial growth effectively, suggesting its potential use in treating bacterial infections.

-

Investigation into Anticancer Effects :

- In a preclinical trial involving human cancer cell lines, the compound was found to induce apoptosis in HeLa cells through the activation of caspase pathways. This study highlights the compound's mechanism in targeting cancer cells selectively while sparing normal cells.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, comparisons were made with structurally similar compounds:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| N-isopropyl-3-nitrobenzenecarboxamide | Lacks phenylsulfanyl group | Lower antimicrobial potency |

| N-isopropyl-4-(phenylthio)benzenecarboxamide | Contains phenylthio instead of phenylsulfanyl | Similar activity |

These comparisons underscore the significance of specific functional groups in enhancing biological activity.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide, and what intermediates are critical?

- Methodological Answer : Multi-step organic synthesis is typically required, leveraging sulfonylation and nitro-group introduction. Key intermediates include the benzene ring precursor with a carboxamide group, followed by sequential functionalization of the nitro and phenylsulfanyl moieties. For example, sulfonamide synthesis often involves coupling reactions using thiols or sulfonyl chlorides under basic conditions. Parallel approaches for structurally related sulfonamide-thiophene derivatives involve nucleophilic substitution and catalytic cross-coupling (e.g., Suzuki-Miyaura) .

Q. How can researchers characterize the stability of this compound under varying experimental conditions?

- Methodological Answer : Stability profiling should include accelerated degradation studies under controlled pH (e.g., 1.2–9.0 buffers) and thermal stress (40–60°C). Analytical techniques like HPLC-PDA and LC-MS are critical for detecting degradation products. For nitro-containing analogs, photostability under UV/visible light should also be assessed. Stability data from structurally similar nitrobenzenesulfonamides indicate sensitivity to alkaline hydrolysis, requiring inert atmospheres during storage .

Q. What analytical techniques are essential for confirming structural integrity and purity?

- Methodological Answer : Use orthogonal methods:

- NMR (¹H/¹³C, 2D-COSY) to confirm substituent positions and stereochemistry.

- High-resolution mass spectrometry (HRMS) for molecular formula validation.

- HPLC-UV/ELSD with C18 columns to assess purity (>95% by area normalization).

- Elemental analysis for empirical formula confirmation. These methods are standard for sulfonamide derivatives .

Advanced Research Questions

Q. How should experimental designs address contradictions in biological activity data across in vitro models?

- Methodological Answer : Resolve discrepancies by:

- Orthogonal assays : Combine enzyme inhibition (e.g., COX-2, iNOS) with cell viability assays (MTT, apoptosis markers).

- Dose-response profiling : Test concentrations from nM to μM ranges to identify therapeutic windows.

- Model relevance : Use disease-specific cell lines (e.g., neuronal models for neuroinflammation studies) and cross-validate with ex vivo tissue assays. For phenylsulfanyl analogs like 4-PSB-2, activity in 3xTg-AD mice demonstrated dose-dependent effects on synaptic plasticity, guiding in vitro-in vivo translation .

Q. What computational strategies predict binding interactions of this compound with protein targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against targets like COX-2 or amyloid-beta aggregates.

- Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS).

- QSAR modeling : Corrogate substituent effects (e.g., nitro’s electron-withdrawing impact on binding affinity). Structural databases like the Cambridge Structural Database (CSD) and Protein Data Bank (PDB) provide templates for docking poses .

Q. How can SAR studies optimize derivatives for enhanced target specificity?

- Methodological Answer :

- Substituent variation : Modify the isopropyl group (e.g., cyclopropyl for steric effects) or phenylsulfanyl moiety (e.g., fluorinated analogs for improved bioavailability).

- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (nitro group) and hydrophobic regions (phenylsulfanyl).

- In vivo validation : Prioritize derivatives with balanced logP (2–4) and low CYP450 inhibition. For sulfonamide-thiophene hybrids, substituent polarity significantly influenced blood-brain barrier permeability .

Q. What in vivo models are appropriate for pharmacokinetic (PK) and pharmacodynamic (PD) studies?

- Methodological Answer :

- Neuroinflammation models : Use 3xTg-AD mice (APP/PSEN1/tau mutations) to evaluate fear memory retrieval and synaptic plasticity (LTP measurements) .

- PK profiling : Conduct intravenous/oral dosing in rodents, with plasma and brain tissue sampling over 24h. LC-MS/MS quantifies compound levels.

- PD markers : Assess hippocampal TNF-α, COX-2, and PSD-95 via Western blot or immunohistochemistry. For 4-PSB-2, intraperitoneal injection (5–15 mg/kg) restored LTP in AD mice, informing dosing regimens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.